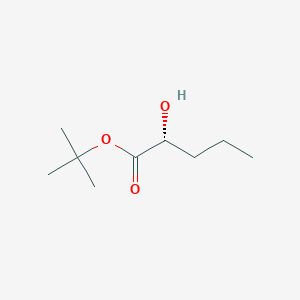
2-(Benzyloxy)-1,3,5-trichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxy compounds are generally organic compounds that contain a benzyloxy group. This group consists of a benzene ring attached to an oxygen atom, which is in turn attached to another molecule .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, benzyloxy compounds can be synthesized through various methods. For instance, bromination, benzyl protection, and halogen exchange reactions have been used in the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of benzyloxy compounds is characterized by the presence of a benzene ring attached to an oxygen atom. The specific structure of “2-(Benzyloxy)-1,3,5-trichlorobenzene” would include three chlorine atoms attached to the benzene ring .Chemical Reactions Analysis
Benzyloxy compounds can participate in various chemical reactions. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Benzyloxy compounds can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyloxy compounds depend on their specific structure. For example, some compounds exhibit thermal stability, while others are soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Intermediate in Organic Synthesis: 2-(Benzyloxy)-1,3,5-trichlorobenzene is a key intermediate in organic synthesis, facilitating the introduction of various functional groups through protection and deprotection strategies. Its utility spans across pharmaceuticals, pesticides, and organic material synthesis due to its versatile reactivity (H. We, 2015).
- Oxidation Behavior: The compound's role in the catalytic oxidation of chlorinated benzenes, including 1,3,5-trichlorobenzene, using V2O5/TiO2 catalysts, has been explored. It demonstrates the impact of molecular structure on oxidation rates, highlighting its importance in environmental catalysis (Jian Wang et al., 2015).
Environmental Science
- Dechlorination Processes: A novel method for the dechlorination of trichlorobenzenes, including 1,3,5-trichlorobenzene, in organic solvents has been developed, showcasing efficient benzene production. This process highlights the compound's relevance in environmental remediation efforts (J. Rodríguez & A. Lafuente, 2002).
Material Science
- Synthesis of Star-shaped Molecules: Research has extended into the synthesis of star-shaped molecules based on 1,3,5-benzenetriesters with pendant 1,3,4-thiadiazole groups. These molecules exhibit interesting properties such as liquid crystals, optical, solvatofluorochromic, and electrochemical characteristics, demonstrating the compound's utility in the development of functional materials (Felipe A. Olate et al., 2017).
Biodegradation
- Microbial Transformation: The only known microbial transformation of higher chlorinated benzenes, such as 1,2,3,5-tetrachlorobenzene, is their reductive dechlorination to lower chlorinated benzenes under anaerobic conditions, highlighting the compound's significance in studying microbial degradation pathways and environmental pollution control (L. Adrian et al., 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-(Benzyloxy)-1,3,5-trichlorobenzene” are not available, research into benzyloxy compounds continues to be an active area of study. For example, new methods of synthesis are being developed, and these compounds are being explored for various applications, including their use in the preparation of other complex organic compounds .
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWCAZZLRXJNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1,3,5-trichlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














